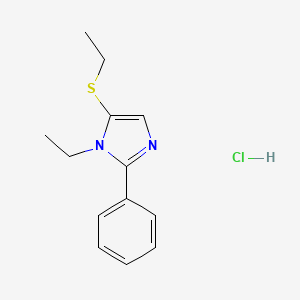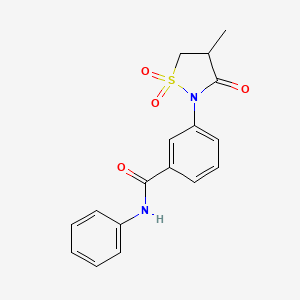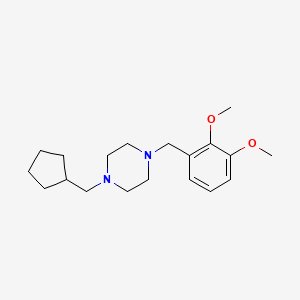
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine, also known as ADX-47273, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 by a team of researchers at Addex Therapeutics, a biopharmaceutical company based in Switzerland. Since its discovery, ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine acts as a positive allosteric modulator of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to a specific site on the receptor, this compound enhances the activity of mGluR5, leading to increased signaling and neurotransmitter release. This, in turn, can have a range of effects on neuronal function and behavior.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing synaptic plasticity, enhancing long-term potentiation, and promoting neurogenesis. It has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine is its high selectivity for mGluR5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the development of prodrugs to improve its stability and duration of action.
Direcciones Futuras
There are several potential future directions for research on N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and alcohol. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it may have neuroprotective effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound and to identify potential biomarkers that could be used to predict treatment response.
Métodos De Síntesis
The synthesis of N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine involves several steps, including the reaction of 1-adamantylamine with ethyl chloroformate to form N-1-adamantyl carbamate, which is then reacted with methyl hydrazinecarboxylate to yield this compound. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
N-1-adamantyl-5-methyl-1,3,4-oxadiazol-2-amine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models.
Propiedades
IUPAC Name |
N-(1-adamantyl)-5-methyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-8-15-16-12(17-8)14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQENNNCAGUVRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)


![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)
